molecular formula C16H18F2N4 B6460719 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine CAS No. 2548983-48-6

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B6460719
CAS No.: 2548983-48-6
M. Wt: 304.34 g/mol
InChI Key: ITWBYPWBTZCZEF-UHFFFAOYSA-N
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Description

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenylmethyl group and a pyrimidine ring substituted with a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with the 2,4-difluorophenylmethyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The substituted piperazine is then reacted with a pyrimidine precursor, such as 2-chloro-6-methylpyrimidine, under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated products.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure but with a single fluorine atom.

    4-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure but with chlorine atoms instead of fluorine.

    4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidine: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of the 2,4-difluorophenylmethyl group in 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine imparts unique chemical and biological properties compared to its analogs. The fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4/c1-12-8-16(20-11-19-12)22-6-4-21(5-7-22)10-13-2-3-14(17)9-15(13)18/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWBYPWBTZCZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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